5-(2-Chloropyrimidin-4-yl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole
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Overview
Description
5-(2-Chloropyrimidin-4-yl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole is a heterocyclic compound that features both pyrimidine and pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chloropyrimidin-4-yl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloropyrimidine with a suitable pyrazole derivative. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as sodium tert-butoxide .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that ensure high yield and purity. These methods often utilize advanced techniques such as microwave-assisted synthesis and green chemistry approaches to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-(2-Chloropyrimidin-4-yl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Sodium borohydride, ethanol.
Substitution: Sodium hydroxide, dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrazole compounds .
Scientific Research Applications
5-(2-Chloropyrimidin-4-yl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor for agrochemicals.
Mechanism of Action
The mechanism of action of 5-(2-Chloropyrimidin-4-yl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include signal transduction pathways that regulate cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Investigated for its potential as a CDK2 inhibitor.
Uniqueness
5-(2-Chloropyrimidin-4-yl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole is unique due to its combined pyrimidine and pyrazole rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
CAS No. |
954226-61-0 |
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Molecular Formula |
C9H8ClN5 |
Molecular Weight |
221.64 g/mol |
IUPAC Name |
5-(2-chloropyrimidin-4-yl)-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole |
InChI |
InChI=1S/C9H8ClN5/c10-9-11-2-1-8(13-9)15-4-6-3-12-14-7(6)5-15/h1-3H,4-5H2,(H,12,14) |
InChI Key |
QYSROWKDORYYAC-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CN1C3=NC(=NC=C3)Cl)NN=C2 |
Origin of Product |
United States |
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